3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-cyclopropyltriazol-1-yl)-N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-13-4-2-1-3-5-13)20-9-8-14(10-20)21-11-15(18-19-21)12-6-7-12/h1-5,11-12,14H,6-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBXJKKUEPRJGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles The process begins with the cycloaddition reaction between an azide and an alkyne to form the triazole ringThe reaction conditions often involve the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the pyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted triazoles and modified pyrrolidine carboxamides, which can have different biological and chemical properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit potent anticancer properties. For instance, derivatives of triazole have shown activity against various cancer cell lines, including breast and lung cancers. The incorporation of the pyrrolidine structure enhances the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy as anticancer agents .
Antimicrobial Properties
The triazole moiety is known for its antimicrobial effects. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism .
Anti-inflammatory Effects
Compounds with triazole structures have also been reported to exhibit anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Synthesis and Bioassay
A study synthesized various derivatives of pyrrolidine-triazole compounds and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the phenyl group led to significant variations in anticancer potency, with some derivatives showing IC50 values below 10 µM against MCF-7 breast cancer cells .
Patent Insights
Recent patents highlight the potential of this compound as a VHL (von Hippel-Lindau) inhibitor for treating anemia and cancer. These findings underscore the ongoing research into its therapeutic applications and the need for further clinical investigations .
Mechanism of Action
The mechanism of action of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine carboxamide moiety can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other 1,2,3-triazole derivatives. Below is a comparative analysis based on substituent variations and their implications:
Key Comparisons:
However, the carboxamide group in the target compound may confer better metabolic stability than the ester group in the pyridine analogue, which is prone to hydrolysis .
Core Heterocycles: Pyrrolidine vs. Pyrrolidine-carboxamides are common in CNS drugs due to their ability to cross the blood-brain barrier.
Functional Groups :
- Carboxamide (Target) vs. Ester (Pyridine Analogue) : Carboxamides generally exhibit higher melting points and lower aqueous solubility than esters but offer superior resistance to enzymatic degradation. The N-phenyl group in the target compound may facilitate π-π interactions with aromatic residues in biological targets.
Crystallographic Data: The pyridine-ester analogue’s crystal structure (reported in ) reveals planar triazole and pyridine rings with a dihedral angle of 5.2°, suggesting partial conjugation.
Biological Activity
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 2408973-09-9
- Molecular Formula : C15H18N5O
- Molecular Weight : 286.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole moiety is known for its ability to form hydrogen bonds and interact with enzymes and receptors. Here are some key mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have highlighted the promising biological activities of this compound:
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to controls. The reduction in edema was statistically significant (p < 0.05) after treatment with doses ranging from 5 to 20 mg/kg.
- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.
- Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., MCF7, HeLa) indicated that the compound induced apoptosis as evidenced by increased annexin V staining and activation of caspase pathways.
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide?
Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Key steps include:
- Cyclopropane introduction : Reacting cyclopropanamine with a halogenated pyrrolidine precursor under basic conditions (e.g., cesium carbonate) and copper(I) catalysts (e.g., CuBr) to form the cyclopropyl-triazole moiety .
- Carboxamide coupling : Using N-phenylpyrrolidine-1-carboxamide as the nucleophile in a substitution or coupling reaction.
- Optimization : Adjusting reaction time (e.g., 48 hours at 35°C) and solvent polarity (e.g., DMSO) to improve yield .
Low yields (e.g., 17.9%) in cyclopropane-triazole coupling may require catalyst screening (e.g., CuI vs. CuBr) or microwave-assisted acceleration .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Confirm regioselectivity of the triazole ring (1,4- vs. 1,5-substitution) and cyclopropane integration. For example, cyclopropyl protons typically appear as multiplets near δ 0.5–1.5 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The triclinic crystal system (space group P1) with unit cell parameters (e.g., a = 7.1565 Å, b = 9.3521 Å) can resolve anisotropic displacement ellipsoids and packing motifs, such as dimer formation via hydrogen bonding .
- HRMS : Validate molecular weight (e.g., m/z 215 [M+H]+) and isotopic patterns .
Advanced: How can researchers optimize reaction conditions to address low yields in triazole-cyclopropane coupling?
Answer:
Low yields often stem from steric hindrance or catalyst deactivation. Methodological improvements include:
- Catalyst screening : Replace CuBr with stabilized Cu(I) complexes (e.g., Cu(PTA)₂) to enhance catalytic turnover .
- Solvent effects : Switch from DMSO to mixed solvents (e.g., DMF/H₂O) to improve solubility of intermediates .
- Microwave synthesis : Reduce reaction time from days to hours while maintaining regioselectivity .
- Base selection : Test alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) to mitigate side reactions .
Advanced: What crystallographic challenges arise during structure determination, and how are they resolved?
Answer:
Common challenges include:
- Disorder in the cyclopropyl group : Model using PART instructions in SHELXL and refine anisotropic displacement parameters .
- Twinning : Apply TWIN/BASF commands in SHELX for data integration .
- Packing analysis : Use WinGX/ORTEP to visualize intermolecular interactions (e.g., C–H···O/N bonds) and validate dimeric or chain motifs .
For example, partial packing diagrams reveal dimers stabilized by π-π stacking of phenyl groups, critical for understanding solid-state stability .
Advanced: How does the cyclopropyl-triazole moiety influence pharmacological activity in related compounds?
Answer:
- Steric effects : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
- Target engagement : In PARP inhibitors (e.g., olaparib analogs), the triazole acts as a zinc-binding motif, while cyclopropane improves membrane permeability .
- SAR studies : Replace cyclopropane with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate potency and selectivity .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., BRCA-mutant vs. wild-type) and readouts (e.g., IC₅₀ vs. EC₅₀) .
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolite screening : Employ LC-MS to identify degradation products that may confound activity results .
Basic: What computational tools predict the druglikeness of this compound?
Answer:
- LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (e.g., logP ~2.5 for triazole-carboxamides) .
- Pharmacophore modeling : Align the triazole and carboxamide groups with known kinase or PARP inhibitor templates .
- Docking studies : Utilize AutoDock Vina to simulate binding to PARP-1 (PDB: 5DS3), focusing on triazole-zinc interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
